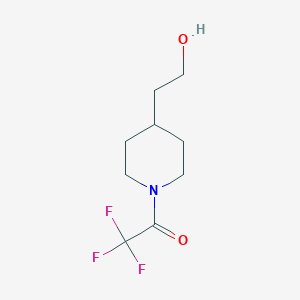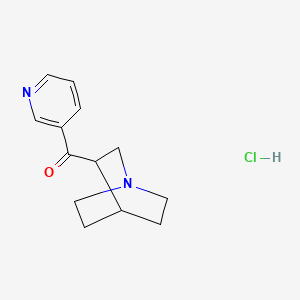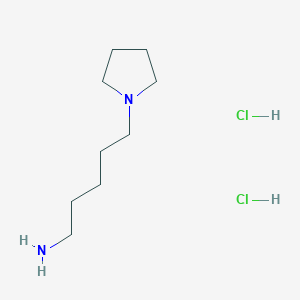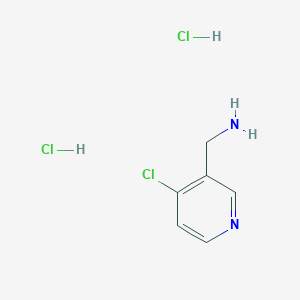![molecular formula C11H10 B1472125 [(1R,2R)-2-ethynylcyclopropyl]benzene CAS No. 2165851-63-6](/img/structure/B1472125.png)
[(1R,2R)-2-ethynylcyclopropyl]benzene
Übersicht
Beschreibung
“[(1R,2R)-2-ethynylcyclopropyl]benzene” is a chemical compound with the molecular formula C11H10 . Its average mass is 142.197 Da and its monoisotopic mass is 142.078247 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a cyclopropyl group with an ethynyl (C≡CH) substituent . The exact spatial arrangement of these groups is determined by the (1R,2R) stereochemistry .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Mechanistic Studies
- The addition of cyclopropyl alkynes, such as (2-ethynyl-3-methoxy-2-methylcyclopropyl)benzene, to asymmetrically-substituted disilenes has been investigated, revealing insights into the stepwise mechanism involving a biradical intermediate. This study provides valuable information on the regiochemistry of ring-opened products, highlighting the intricate details of cyclopropyl alkyne reactions (Henry et al., 2019).
Novel Materials and Chemical Properties
- Research into the synthesis and characterization of hexaarylbenzenes, facilitated by programmed synthesis involving C-H activation, cross-coupling, and [4+2] cycloaddition reactions, showcases the potential for creating multisubstituted benzenes with unique physical and chemical properties (Suzuki et al., 2015).
Advanced Polymer Chemistry
- The synthesis of tetraphenylethene-containing diynes and their polymerization to form hyperbranched polymers demonstrates innovative approaches in polymer chemistry. These materials exhibit aggregation-induced emission, making them suitable for applications ranging from fluorescent photopatterning to optical limiting and explosive detection (Hu et al., 2012).
Metal-Organic Frameworks (MOFs)
- A study on a Sr-based metal–organic framework highlights the development of materials with low dielectric constants and high thermal stability. Such properties are crucial for applications in electronics, particularly as interlayer dielectric materials in integrated circuits (Usman et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2R)-2-ethynylcyclopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSXPVAFKWNQIA-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)


![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)



